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A Comprehensive Guide to Atomic Force Microscopy (AFM) Characterization of Exfoliated
Tungsten Disulfide (WS2) Flakes

This guide provides a detailed comparison of Atomic Force Microscopy (AFM) techniques for
the characterization of exfoliated tungsten disulfide (WS2) flakes. It is intended for
researchers, scientists, and drug development professionals who utilize 2D materials in their
work. This document outlines the experimental protocols for sample preparation and AFM
analysis, presents quantitative data comparing different AFM modes, and includes diagrams to
illustrate key workflows and principles.

Introduction to AFM for 2D Material Characterization

Atomic Force Microscopy is a powerful tool for characterizing the morphology and physical
properties of two-dimensional (2D) materials like tungsten disulfide (WS2) at the nanoscale.
[1] Unlike optical microscopy techniques, AFM can provide precise measurements of flake
thickness, surface roughness, and other mechanical and electrical properties with sub-
nanometer resolution.[1][2] This capability is crucial for quality control and for understanding
the structure-property relationships in exfoliated 2D materials.

Several AFM modes are commonly employed for the characterization of 2D materials, each
with its own advantages and disadvantages. The most common modes are Tapping Mode,
Contact Mode, and PeakForce Tapping Mode.[2][3] The choice of mode depends on the
specific properties of the sample and the information required.
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Comparative Analysis of AFM Modes for WS2
Characterization

The selection of an appropriate AFM imaging mode is critical for obtaining accurate and high-
quality data on exfoliated WS2 flakes while minimizing damage to the sample. This section
compares the performance of Tapping Mode, Contact Mode, and PeakForce Tapping Mode for

the characterization of WS2.
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Parameter

Tapping Mode

Contact Mode

PeakForce Tapping
Mode

Principle of Operation

The cantilever
oscillates near its
resonance frequency,

intermittently "tapping

the sample surface.[4]

The tip isin
continuous contact
with the sample
surface and is

dragged across it.[5]

The probe performs a
very fast force-
distance curve at each
pixel, with the peak
force controlled by a
feedback loop.[6][7]

Interaction Forces

Lower lateral forces,
reducing sample
damage.[4]

High lateral (frictional)
forces can damage

soft samples and the
tip.[5]

Precisely controlled,
extremely low imaging
forces (piconewton
level).[6]

Imaging Speed

Moderate to fast.[8]

Can be fast for robust

samples.

Generally slower than
tapping mode but
offers more detailed

information.

Resolution

High resolution is

achievable.

Can provide high
resolution on hard, flat

samples.

Offers very high
resolution, even on
soft and delicate

samples.[6]

Quantitative Data

Primarily topographic
information (height,
roughness). Phase
imaging provides
qualitative information

on material properties.

Topography, friction,
and conductivity
measurements are

possible.

Simultaneous
guantitative mapping
of various properties
like modulus,
adhesion, and
deformation, in
addition to

topography.[7]

Suitability for WS2

Well-suited for routine
topographic imaging
of WS2 flakes,

minimizing the risk of

Can be used for WS2,
especially for friction
and conductivity

studies, but with a

Ideal for
comprehensive
characterization of
WS2, providing high-

damage. higher risk of resolution topography
and quantitative
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damaging the flakes. nanomechanical data
[9] with minimal sample

damage.[6]

Quantitative Data from AFM Characterization of
Exfoliated WS2 Flakes

The following table summarizes typical quantitative data obtained from the AFM
characterization of exfoliated WS2 flakes using different techniques and on various substrates.

o Flake Surface

Exfoliation )
Substrate AFM Mode Thickness Roughness Reference
Method
(nm) (RMS)
) Monolayer:

Mechanical

o SiO2/Si Not Specified  ~0.8; Bilayer: - [10][11]
Exfoliation

~1.6
Chemical
) ) N Monolayer:
Vapor SiO2/Si Not Specified 0.3£0.1nm [12]
» 1.1+0.3nm

Deposition
Solution-
based SiO2/Si Not Specified 6.5+0.68 nm  0.68 nm [13]
Thermolysis
Solution-
based Sapphire Not Specified 6.0+ 0.1 nm 0.1 nm [13]
Thermolysis
Au-assisted 5

o Au Not Specified  Monolayer - [14]
Exfoliation
Ag-assisted N

o Ag Not Specified  Monolayer - [14]
Exfoliation
Liquid Phase ) N Mean of six

o Si Not Specified - [15]
Exfoliation layers
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Note: The measured thickness of a single WS2 layer by AFM is often greater than the

theoretical value (~0.65 nm) due to factors such as tip-sample interactions and the presence of

adsorbed water layers.[11]

Experimental Protocols

Detailed methodologies for the preparation and characterization of exfoliated WS2 flakes are

crucial for reproducibility.

Sample Preparation: Mechanical Exfoliation on SiO2/Si

Substrate Cleaning: Start with a clean Si wafer with a 300 nm oxide layer (SiO2/Si). Clean
the substrate by sonicating in acetone, followed by isopropanol, each for 10 minutes. Dry the
substrate with a stream of nitrogen gas.

Exfoliation: Use high-quality WS2 single crystals. Press a piece of adhesive tape (e.g.,
Scotch tape) onto the crystal to peel off a thin layer.

Repeated Peeling: Fold the tape onto itself and peel it apart multiple times to further thin the
WS2 layer.

Transfer to Substrate: Gently press the tape with the exfoliated flakes onto the cleaned
SiO2/Si substrate.

Tape Removal: Slowly peel off the tape, leaving behind WS2 flakes of varying thicknesses on
the substrate.

Locating Flakes: Use an optical microscope to locate monolayer and few-layer flakes.
Monolayer WS2 on 300 nm SiO2/Si has a distinct optical contrast.

Sample Preparation: Liquid Phase Exfoliation and
Deposition

Dispersion Preparation: Disperse WS2 powder in a suitable solvent, such as isopropanol
(IPA) or N-methyl-2-pyrrolidone (NMP).[16][17] The use of a surfactant like sodium dodecyl
benzene sulfonate (SDBS) in water can also be effective.[17]
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Sonication: Sonicate the dispersion using a probe sonicator or a sonication bath to facilitate
exfoliation.[16] Optimize sonication time and power to maximize the yield of thin flakes.

Centrifugation: Centrifuge the sonicated dispersion to separate thicker, unexfoliated material
from the supernatant containing thinner flakes.

Deposition: Carefully extract the supernatant. For AFM imaging, dilute the dispersion to
avoid aggregation.[16] Deposit a small drop of the diluted dispersion onto a clean substrate
(e.g., SiO2/Si) and allow the solvent to evaporate.

AFM Imaging Protocol (Tapping Mode)

Cantilever Selection: Choose a silicon cantilever suitable for tapping mode imaging in air,
typically with a resonant frequency in the range of 200-400 kHz and a spring constant of 20-
80 N/m.

Cantilever Tuning: Mount the cantilever and perform a frequency sweep to determine its
resonant frequency.

Engage and Setpoint: Approach the sample surface and engage the tip. Set the amplitude
setpoint to a value that is typically 50-90% of the free air amplitude to ensure gentle tapping.

Scan Parameters: Start with a scan size of a few micrometers to locate the flakes. Set the
scan rate to 0.5-1.5 Hz. The integral and proportional gains of the feedback loop should be
optimized to accurately track the topography.

Image Acquisition: Acquire both the height and phase images. The height image provides
topographical information, while the phase image can reveal variations in material properties.

Data Analysis: Use the AFM software to measure the height profile across the edge of a
flake to determine its thickness. Calculate the root-mean-square (RMS) roughness of the
flake surface from a selected area.

Visualizations
Experimental Workflow
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The following diagram illustrates the general workflow for the characterization of exfoliated
WS2 flakes using AFM.
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Figure 1. Experimental workflow for AFM characterization of exfoliated WS2.

Comparison of AFM Mode Principles

This diagram illustrates the fundamental operational principles of Contact, Tapping, and
PeakForce Tapping AFM modes.
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Figure 2. Principles of different AFM modes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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